molecular formula C14H23N5 B11728674 N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-4-methyl-1-(propan-2-yl)-1H-pyrazol-3-amine

N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-4-methyl-1-(propan-2-yl)-1H-pyrazol-3-amine

Cat. No.: B11728674
M. Wt: 261.37 g/mol
InChI Key: LFAGSWFTODJRTF-UHFFFAOYSA-N
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Description

N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-4-methyl-1-(propan-2-yl)-1H-pyrazol-3-amine is a synthetic compound belonging to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This particular compound is characterized by its unique structure, which includes two pyrazole rings substituted with various alkyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-4-methyl-1-(propan-2-yl)-1H-pyrazol-3-amine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve the use of resinous, nontoxic, thermally stable, and cost-effective catalysts such as Amberlyst-70. This catalyst offers a simple reaction workup and presents valuable eco-friendly attributes .

Chemical Reactions Analysis

Types of Reactions

N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-4-methyl-1-(propan-2-yl)-1H-pyrazol-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrazine derivatives, β-diketones, and various alkylating agents. Reaction conditions typically involve mild temperatures and the use of catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions include various substituted pyrazole derivatives, which can be further modified to enhance their biological activities .

Scientific Research Applications

N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-4-methyl-1-(propan-2-yl)-1H-pyrazol-3-amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-4-methyl-1-(propan-2-yl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins and modulating their activity. This can lead to changes in cellular processes and biological responses .

Properties

Molecular Formula

C14H23N5

Molecular Weight

261.37 g/mol

IUPAC Name

N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]-4-methyl-1-propan-2-ylpyrazol-3-amine

InChI

InChI=1S/C14H23N5/c1-6-18-9-13(12(5)16-18)7-15-14-11(4)8-19(17-14)10(2)3/h8-10H,6-7H2,1-5H3,(H,15,17)

InChI Key

LFAGSWFTODJRTF-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=N1)C)CNC2=NN(C=C2C)C(C)C

Origin of Product

United States

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